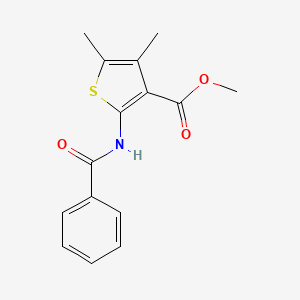

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

描述

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

属性

IUPAC Name |

methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLZRRHDMPBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiophene ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

科学研究应用

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as conductive polymers and organic semiconductors.

作用机制

The mechanism of action of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

相似化合物的比较

Similar Compounds

- Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate

- Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzamido and ester groups, along with the thiophene ring, make it a versatile compound for various applications in research and industry.

生物活性

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes a thiophene ring, an amide linkage, and a benzamide group, which are critical for its biological interactions.

The biological activity of methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Binding : It could bind to specific receptors involved in signaling pathways, influencing cellular responses.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.

Antiviral Properties

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate has shown promise in antiviral applications. Research indicates that thiophene derivatives can exhibit antiviral activity against a range of viruses, including flaviviruses. This suggests that the compound may inhibit viral replication or entry into host cells.

Antioxidant and Anti-inflammatory Effects

Studies on structurally related compounds have highlighted their antioxidant and anti-inflammatory properties. For instance, ethyl derivatives of similar thiophene structures have been evaluated for their ability to reduce oxidative stress and inflammation in vitro and in vivo. These findings imply that methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate may possess comparable activities .

Case Studies and Research Findings

-

Antiviral Activity Study :

- A study examined the antiviral effects of methyl 2-benzamido derivatives against various viral strains. Results indicated significant inhibition of viral replication at specific concentrations, suggesting therapeutic potential in treating viral infections.

-

Antioxidant Activity Assessment :

- In vitro assays evaluated the antioxidant capacity of related thiophene compounds using DPPH radical scavenging methods. The results demonstrated that certain derivatives exhibited strong antioxidant activity, indicating that methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate may also exert similar effects .

- Anti-inflammatory Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate | Antimicrobial | Enzyme inhibition and receptor interaction |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-DMT | Antioxidant & Anti-inflammatory | Free radical scavenging |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Anticancer | Cell cycle arrest through enzyme inhibition |

常见问题

Q. What are the common synthetic routes for Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, and what critical reaction conditions must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step reactions, starting with the cyanoacetylation of an aminothiophene precursor followed by Knoevenagel condensation with benzaldehyde derivatives. Key steps include refluxing with catalysts like piperidine/acetic acid (5–6 hours) and purification via recrystallization (ethanol or methanol). Critical conditions include precise stoichiometry, temperature control, and inert atmosphere to prevent side reactions. Yields range from 72% to 94% depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, and what key spectral features confirm its structure?

- IR Spectroscopy : Confirms ester C=O (~1660 cm⁻¹), amide C=O (~1605 cm⁻¹), and cyano (C≡N, ~2212 cm⁻¹) groups.

- ¹H/¹³C NMR : Aromatic protons (δ 6.96–8.01 ppm), ester methyl (δ 1.33–1.37 ppm), and thiophene methyl groups (δ 2.23–2.26 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]) validate molecular weight .

Q. What in vitro assays are commonly employed to evaluate the antioxidant potential of thiophene-based compounds like Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate?

Standard assays include:

- DPPH Radical Scavenging : Measures free radical reduction.

- Nitric Oxide (NO) Scavenging : Quantifies NO neutralization.

- Lipid Peroxidation Inhibition : Uses rat brain homogenate to assess oxidative damage. Phenolic substituents enhance activity (e.g., 70–83% inhibition in carrageenan-induced edema models) .

Q. What are the key solubility and stability considerations when handling Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate in experimental settings?

The compound is a solid at room temperature with moderate solubility in ethanol, acetone, and toluene. Stability requires storage at –20°C under inert conditions to prevent hydrolysis of the ester/amide bonds. Light-sensitive reactions necessitate amber glassware .

Q. How does the presence of electron-withdrawing or electron-donating substituents on the benzamido group influence the compound's reactivity in further chemical modifications?

Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity at the acrylamido double bond, facilitating nucleophilic additions. Electron-donating groups (e.g., –OCH₃) enhance resonance stabilization, affecting reaction rates in cyclization or substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for structurally similar thiophene derivatives?

Use structure-activity relationship (SAR) studies to isolate substituent effects. For example, phenolic –OH groups in derivatives like 3d–3f enhance antioxidant activity by 20–30% compared to methoxy analogs. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Q. What methodological approaches are recommended for studying the mechanism of action of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate in modulating biochemical pathways?

- Enzyme Inhibition Assays : Test activity against COX-2 or LOX enzymes using purified proteins.

- Molecular Docking : Predict binding interactions with targets like adenosine A₁ receptors using AutoDock Vina.

- In Vivo Models : Carrageenan-induced paw edema in rats quantifies anti-inflammatory efficacy (compare to diclofenac controls) .

Q. How can crystallographic data (e.g., from SHELX software) be utilized to confirm the molecular structure and stereochemistry of this compound?

Single-crystal X-ray diffraction refined via SHELXL provides bond lengths/angles and confirms Z/E isomerism. ORTEP-3 diagrams visualize H-bonding patterns (e.g., amide N–H···O=C interactions), critical for understanding packing and stability .

Q. What strategies are effective in optimizing the synthetic yield of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate when scaling up from milligram to gram quantities?

- Catalyst Optimization : Increase piperidine loading from 0.35 mL to 0.5 mL to accelerate Knoevenagel condensation.

- Solvent Choice : Replace toluene with DMF for better solubility at higher concentrations.

- Automated Purification : Use flash chromatography instead of manual recrystallization for reproducibility .

Q. What computational chemistry tools are recommended for predicting the interaction between Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate and potential protein targets?

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over time.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Pharmacophore Modeling : Identifies critical functional groups for target engagement (e.g., cyano and ester moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。